2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol

Catalog No.
S12319845
CAS No.
7400-14-8
M.F
C16H21NO
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol

CAS Number

7400-14-8

Product Name

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol

IUPAC Name

2-[ethyl(2-naphthalen-1-ylethyl)amino]ethanol

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c1-2-17(12-13-18)11-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,18H,2,10-13H2,1H3

InChI Key

ZUVMQNOCUJYVMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC2=CC=CC=C21)CCO

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is a complex organic compound characterized by its unique structure, which incorporates a naphthalene moiety connected to an ethylamino group. The molecular formula for this compound is C20H25N1O1C_{20}H_{25}N_1O_1, and it has a molecular weight of approximately 313.43 g/mol. The compound features a two-carbon ethyl chain attached to a nitrogen atom, which is further linked to a naphthalen-1-yl group, making it notable for its potential applications in medicinal chemistry and material science.

Typical of amines and alcohols, including:

  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to yield secondary amines or alcohols, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different functional groups.

These reactions are crucial for modifying the compound for specific applications in research and industry.

Research indicates that 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol may exhibit significant biological activity. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for therapeutic investigations. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, which could lead to altered biological responses.

The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves several steps:

  • Formation of the Naphthalene Ring: This can be achieved through methods such as Friedel-Crafts alkylation.
  • Amination: The introduction of the amino group can be done via nucleophilic substitution reactions using suitable amines.
  • Final Functionalization: The alcohol group can be introduced through reduction or other functionalization methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure allows for exploration in creating new materials with specific properties.
  • Chemical Synthesis: It can act as a building block for synthesizing more complex organic molecules.

Interaction studies are essential to understand how 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol interacts with biological systems. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • In Vitro and In Vivo Testing: Conducting tests in cell cultures and animal models to assess efficacy and safety profiles.

Such studies provide insights into the pharmacological potential of the compound and guide further development.

Several compounds share structural similarities with 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol. Here are a few notable examples:

Compound NameStructureUnique Features
1-(Naphthalen-1-yl)ethanamineContains a naphthalene ring linked to an ethylamineSimpler structure; lacks additional functional groups
2-(Naphthalen-1-yl)-N,N-diethylamineSimilar naphthalene connection but has diethyl substitutionIncreased steric bulk may affect biological activity
4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylaminoIncorporates fluorine substitution on phenyl ringPotentially alters electronic properties and reactivity

These compounds highlight the uniqueness of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol due to its specific structural features that may confer distinct biological activities and chemical reactivity profiles.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.162314293 g/mol

Monoisotopic Mass

243.162314293 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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